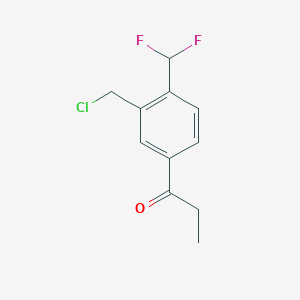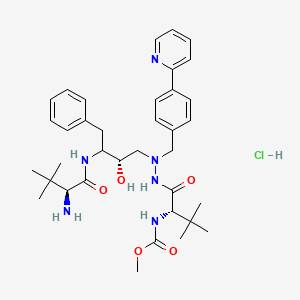
AtazanavirN13-descarboxymethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AtazanavirN13-descarboxymethyl is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.
Métodos De Preparación
The synthesis of AtazanavirN13-descarboxymethyl involves several steps. One common method uses DEPBT as a condensing agent. The reaction involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its high yield, safety, and environmental friendliness compared to traditional methods that use more toxic and expensive reagents .
Análisis De Reacciones Químicas
AtazanavirN13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
AtazanavirN13-descarboxymethyl has several applications in scientific research:
Pharmaceutical Research: It is used to study the structure-activity relationship of protease inhibitors, optimize drug development, and understand resistance mechanisms.
Analytical Chemistry: The compound is used for identifying and quantifying protease inhibitors in various samples.
Biological Studies: It helps in understanding the biological effects of protease inhibitors and their potential therapeutic applications.
Mecanismo De Acción
AtazanavirN13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This mechanism is similar to that of atazanavir, but the removal of the carboxymethyl group may affect its binding affinity and specificity .
Comparación Con Compuestos Similares
AtazanavirN13-descarboxymethyl is unique due to the removal of the carboxymethyl group from the N13 position. Similar compounds include:
Atazanavir: The parent compound, used as a protease inhibitor in HIV treatment.
Darunavir: Another protease inhibitor with a different chemical structure but similar therapeutic use.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy. The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C36H51ClN6O5 |
|---|---|
Peso molecular |
683.3 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1 |
Clave InChI |
WALCMJGWDGOBQV-DBVAGWDJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
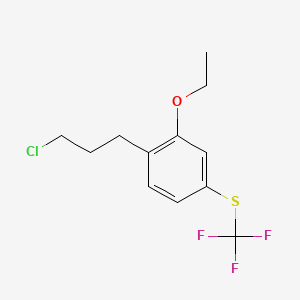
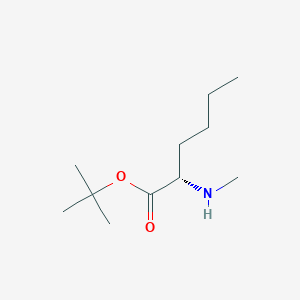
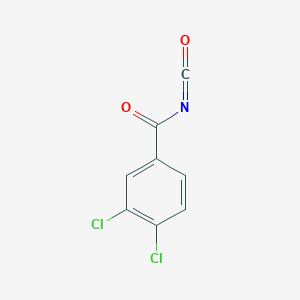
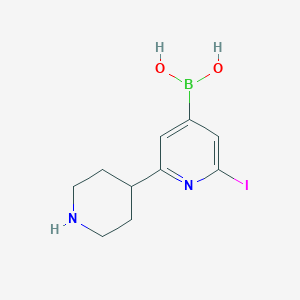


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
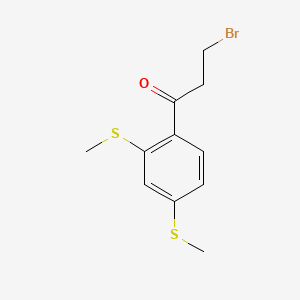

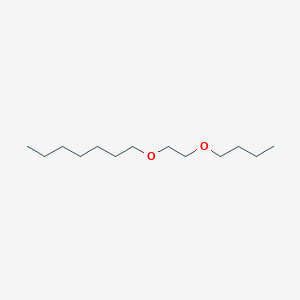
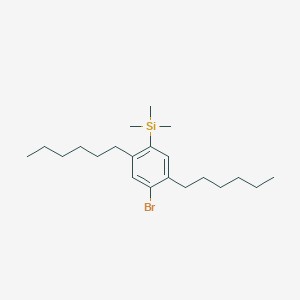
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
